beta-L-Fucose

Catalog No.
S1529225
CAS No.
156228-03-4
M.F
C6H12O5
M. Wt
164.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-L-Fucose

CAS Number

156228-03-4

Product Name

beta-L-Fucose

IUPAC Name

(2S,3S,4R,5S,6S)-6-methyloxane-2,3,4,5-tetrol

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6-/m0/s1

InChI Key

SHZGCJCMOBCMKK-KGJVWPDLSA-N

SMILES

CC1C(C(C(C(O1)O)O)O)O

Synonyms

.beta.-Cyclodextrin, 2-hydroxy-3-(trimethylammonio)propyl ethers, chlorides

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O)O)O)O

Description

The exact mass of the compound beta-L-Fucose is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of L-fucopyranose in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Beta-L-Fucose is a monosaccharide that belongs to the fucose family of sugars, characterized by its unique structure and biological significance. It is a six-carbon sugar (C6H12O5) and exists primarily in two forms: the pyranose form (beta-L-fucopyranose) and the furanose form. Beta-L-Fucose is an enantiomer of beta-D-fucose, differing in the configuration around one of the carbon atoms, which imparts distinct properties and functionalities to each form. This sugar is commonly found in various biological systems, including bacteria and plants, and plays a critical role in cellular processes such as cell signaling, adhesion, and immune responses .

, primarily through its conversion into other sugar derivatives. One significant reaction involves its transformation into guanosine diphosphate-beta-L-fucose (GDP-beta-L-fucose), which serves as an activated donor for fucosylation reactions. The biosynthetic pathway for GDP-beta-L-fucose begins with the dehydration of guanosine diphosphate-D-mannose, catalyzed by GDP-D-mannose 4,6-dehydratase. Subsequently, this compound undergoes epimerization and reduction to yield GDP-beta-L-fucose .

Key reactions include:

  • Dehydration: GDP-D-mannose → GDP-4-keto-6-deoxy-D-mannose
  • Epimerization: GDP-4-keto-6-deoxy-D-mannose → GDP-beta-L-fucose
    These transformations are crucial for the synthesis of glycoproteins and glycolipids that incorporate fucose residues .

Beta-L-Fucose exhibits various biological activities that are essential for numerous physiological processes. It is known to be involved in:

  • Cell Adhesion: Beta-L-Fucose residues are present on glycoproteins and glycolipids on cell surfaces, facilitating cell-cell interactions and adhesion.
  • Immune Response: It plays a role in modulating immune responses by influencing leukocyte trafficking and activation.
  • Pathogen Recognition: Many pathogens exploit fucosylated structures for binding to host cells, highlighting its importance in infection processes .

Additionally, beta-L-Fucose has been shown to interact with specific lectins, which are proteins that bind carbohydrates, thereby influencing various signaling pathways within cells.

The synthesis of beta-L-Fucose can be achieved through several methods:

  • Enzymatic Synthesis: Utilizing recombinant enzymes such as GDP-D-mannose 4,6-dehydratase and GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase allows for the efficient production of GDP-beta-L-fucose from GDP-D-mannose. This method has been optimized for gram-scale production using ATP-regeneration systems .
  • Chemical Synthesis: Although less common due to complexity, chemical methods can also be employed to synthesize beta-L-Fucose through multi-step organic reactions.
  • Microbial Fermentation: Certain strains of bacteria can produce beta-L-Fucose naturally during their metabolic processes, offering an alternative route for its extraction and purification .

Beta-L-Fucose has diverse applications across various fields:

  • Pharmaceuticals: Its role in cell signaling makes it a target for drug development aimed at modulating immune responses or treating infections.
  • Biotechnology: Used in the production of fucosylated glycoproteins which have therapeutic potential.
  • Food Industry: Investigated for its prebiotic properties that may benefit gut health.

Furthermore, beta-L-Fucose is studied for its potential applications in vaccine development due to its ability to enhance immune responses when conjugated with antigens.

Research has shown that beta-L-Fucose interacts with several proteins and receptors:

  • Lectins: Binding studies indicate that beta-L-Fucose can interact with specific lectins, impacting cellular signaling pathways.
  • Pathogen Interactions: Studies have demonstrated that pathogens like Helicobacter pylori utilize fucosylated glycans for adherence to host cells, indicating a critical role in infection mechanisms .

These interactions underline the importance of beta-L-Fucose in both health and disease contexts.

Beta-L-Fucose shares structural similarities with other sugars but possesses unique characteristics that differentiate it from them. Below is a comparison with similar compounds:

CompoundStructureUnique Features
Beta-D-FucoseC6H12O5Enantiomer of beta-L-fucose; commonly found in mammals.
L-RhamnoseC6H12O5Methylated sugar; involved in plant polysaccharides.
L-ArabinoseC5H10O5Five-carbon sugar; essential for plant cell walls.
N-AcetylglucosamineC8H15NO6Amino sugar; crucial for chitin synthesis in fungi.

Beta-L-Fucose's distinct configuration allows it to participate uniquely in biological processes compared to these similar compounds. Its specific interactions with lectins and role in fucosylation set it apart as a critical player in cellular functions .

Physical Description

Solid

XLogP3

-2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

164.06847348 g/mol

Monoisotopic Mass

164.06847348 g/mol

Heavy Atom Count

11

Melting Point

140 °C

UNII

3MLV1G4S4M

Other CAS

13224-93-6

Wikipedia

Beta-L-fucose

Dates

Modify: 2024-02-18

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